Coruscanone A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(2E)-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]-4-methylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C16H14O3/c1-11-10-13(17)15(16(11)18)14(19-2)9-8-12-6-4-3-5-7-12/h3-10H,1-2H3/b9-8+,15-14+ |
InChI Key |
QNDUJCPJQJQOAB-IDRAWEHWSA-N |
Isomeric SMILES |
CC1=CC(=O)/C(=C(/C=C/C2=CC=CC=C2)\OC)/C1=O |
Canonical SMILES |
CC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O |
Synonyms |
coruscanone A |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Coruscanone a and Its Analogues
Total Synthesis Approaches to the Core Structure of Coruscanone A
The total synthesis of this compound is accessible and has been crucial for confirming its structure and providing material for biological evaluation. nih.gov Methodologies have evolved to afford the central cyclopentenedione (B8730137) ring system efficiently.
The foundational synthetic strategy for preparing this compound and its analogues is based on a modified version of a method developed by Clemo et al. nih.govacs.org This general approach has proven feasible and robust for accessing the core molecular framework. nih.gov The synthesis sequence commences with a Wittig condensation between a substituted maleic anhydride (B1165640) derivative (such as 2-methylmaleic anhydride) and a suitable phosphorane, like 4-phenyl-1-(triphenylphosphoranylidene)-(3E)-buten-2-one. nih.gov This reaction typically yields a butenolide intermediate. The subsequent and key step involves a base-catalyzed rearrangement of the butenolide, which successfully converts it into the desired cyclopentenedione core structure. nih.gov For instance, the reaction of Coruscanone B with diazomethane (B1218177) in ether yields this compound, which exists as a mixture of (Z)- and (E)-methyl enolates. researchgate.net
Advancements in the synthesis of the this compound core have focused on controlling selectivity during the formation of key intermediates. When a monosubstituted maleic anhydride is used in the initial Wittig condensation, the reaction proceeds with both regional and stereoselectivity, predominantly forming an E-butenolide product. nih.govacs.org In cases involving disubstituted anhydrides like 2,3-dimethylmaleic anhydride, the resulting butenolide intermediate is formed with a Z-configuration at the C-4 double bond, a result of minimizing steric hindrance. nih.gov Regardless of the initial stereochemistry, both types of butenolide intermediates can be readily transformed into the corresponding cyclopentenedione core through a non-stereoselective base-catalyzed rearrangement. nih.gov
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies
To delineate the structural requirements for biological activity, a variety of this compound analogues have been synthesized. nih.govacs.orgresearchgate.net These efforts have systematically altered the three primary structural domains of the molecule: the cyclopentenedione ring, the enolic methoxy (B1213986) group, and the styryl side chain. nih.govnih.govacs.org
| Analogue Name/Number | Modification on Cyclopentenedione Ring | Starting Anhydride |
| 38 | Symmetrical 4,5-dimethyl substitution | 2,3-dimethylmaleic anhydride |
| 39 | 4-phenyl substitution | 4-phenylmaleic anhydride |
This table summarizes key synthetic modifications made to the cyclopentenedione ring of this compound to probe structure-activity relationships. nih.gov
The enolic methoxy group (Moiety S1) has been identified as a critical component for the antifungal properties of this compound. nih.gov Structure-activity relationship studies have shown that the O-methylation of the enolic hydroxyl group plays a key role in the compound's antifungal activity. nih.gov Its demethylated precursor, Coruscanone B, exhibits only marginal activity, highlighting the importance of this functional group. nih.gov Among the synthetic analogues produced, the original enolic O-methyl group remains the optimal functionality for potent activity. nih.gov
The styryl side chain (Moiety S2) plays a significant complementary role, likely contributing to target binding. nih.govnih.gov A range of analogues with modified side chains has been prepared to optimize potency and selectivity. acs.org These modifications include introducing substituents onto the aromatic ring and replacing the benzene (B151609) ring with other aromatic systems. nih.govacs.org
Substitutions on the Phenyl Ring : Analogues with chloro- and methoxy-substituents on the phenyl ring (compounds 40 and 46 ) were synthesized. These compounds showed slightly weaker activity than the parent this compound. nih.govacs.org
Replacement with Heteroaromatic Rings : In a notable modification, the benzene ring was replaced with five-membered heteroaromatic rings. Analogues possessing furanyl (41 ) and thiophene (42 ) moieties displayed significant activity against C. albicans and C. neoformans and showed enhanced activity against A. fumigatus compared to this compound. nih.govacs.org
Simplification of the Side Chain : An analogue where the entire styryl group was replaced by a simple methyl group was also prepared to assess the contribution of the side chain. nih.gov
| Analogue Number | Side Chain Moiety | Relative Antifungal Activity |
| 40 | 4-Chlorostyryl | Slightly weaker than this compound |
| 46 | 4-Methoxystyryl | Slightly weaker than this compound |
| 41 | Furan-2-yl | Significant activity, enhanced against A. fumigatus |
| 42 | Thiophen-2-yl | Significant activity, enhanced against A. fumigatus |
| 43 | Phenyl (lacks vinyl linker) | - |
| 53 | Methyl | - |
This table details modifications to the styryl side chain of this compound and the resulting impact on antifungal activity, demonstrating the importance of this moiety. nih.govacs.org
Novel Derivatization Strategies and Synthetic Methodologies
The chemical scaffold of this compound offers multiple sites for structural modification, enabling the exploration of its chemical space. Researchers have devised various derivatization strategies, primarily focusing on the cyclopentenedione ring, the enolic methoxy group, and the styryl side chain. These modifications are crucial for understanding the pharmacophoric requirements for biological activity.
Knoevenagel Condensation Approaches
A prominent strategy for the synthesis of this compound analogues involves the Knoevenagel condensation. This reaction typically entails the condensation of a cyclopentenedione precursor with various aldehydes to introduce diverse side chains.
A notable example is the titanium(IV) isopropoxide-mediated Knoevenagel condensation of 3-methylcyclopent-4-ene-1,2-dione with a range of substituted benzaldehydes and cinnamic aldehydes. This method has proven effective in the preparation of a series of desmethoxy analogues of this compound. The reaction conditions generally involve heating the reactants in the presence of the titanium catalyst, leading to the formation of 2-benzylidene and 2-cinnamylidene cyclopent-4-ene-1,3-dione derivatives. The yields of these reactions are influenced by the electronic and steric properties of the aldehyde substituent.
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | 2-Benzylidene-4-methylcyclopent-4-ene-1,3-dione | 75 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)-4-methylcyclopent-4-ene-1,3-dione | 82 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)-4-methylcyclopent-4-ene-1,3-dione | 78 |
| Cinnamaldehyde | 2-Cinnamylidene-4-methylcyclopent-4-ene-1,3-dione | 65 |
Table 1: Examples of Desmethoxy this compound Analogues Synthesized via Ti(iPrO)4-mediated Knoevenagel Condensation
Other Catalytic and Non-Catalytic Transformations
Beyond the Knoevenagel condensation, other synthetic transformations have been instrumental in the diversification of the this compound scaffold.
A key non-catalytic transformation is the base-catalyzed rearrangement of 4-ylidenebutenolides to the corresponding cyclopentenedione core. This reaction is a crucial step in the total synthesis of this compound and its analogues. The treatment of 4-(acylmethylidene)butenolides with a base, such as sodium methoxide (B1231860) (NaOMe) in methanol, induces a rearrangement to afford 2-acylcyclopent-4-ene-1,3-diones in good yields. For instance, the rearrangement of the appropriate 4-ylidenebutenolide precursor yields 2-cinnamoyl-4-methylcyclopent-4-ene-1,3-dione (Coruscanone B).
The synthesis of this compound itself can be achieved from Coruscanone B through O-methylation. The reaction of Coruscanone B with diazomethane (CH2N2) in ether provides this compound, typically as a mixture of (Z)- and (E)-isomers, in moderate yields. This transformation highlights a straightforward method for introducing the characteristic enolic methoxy group of this compound. researchgate.net
Synthesis of Structural Hybrids and Bioisosteres (e.g., 1,4-benzoquinone (B44022) analogues)
To further explore the structure-activity relationships and to modulate the physicochemical properties of this compound, the synthesis of structural hybrids and bioisosteres has been pursued. This approach involves replacing the cyclopentenedione core with other cyclic scaffolds that may mimic its electronic and steric properties.
A significant example is the synthesis of a 1,4-benzoquinone analogue of this compound. Recognizing the known antifungal activity of some 1,4-benzoquinones, a structurally related analogue, 2-methoxy-5-methyl-3-styryl-1,4-benzoquinone, was prepared. nih.gov The synthesis of this bioisostere allows for the investigation of whether the biological activity of this compound is strictly dependent on the cyclopentenedione ring or if it can be retained with a different, yet structurally similar, core.
Biosynthetic Hypotheses and Chemoenzymatic Considerations
Natural Sources and Isolation Methods for Research Material (e.g., Piper coruscans)
Coruscanone A is a natural product that has been identified and extracted from plant sources, most notably from the Piperaceae family. acs.orgnih.gov Scientific research has pinpointed the Peruvian plant Piper coruscans as the primary natural source of this compound. scispace.commdpi.com
The isolation of this compound for research purposes typically involves the collection of plant material, such as the leaves or stems of P. coruscans, followed by an extraction process. scispace.comnih.govasm.org The standard method reported in the literature involves preparing an ethanol (B145695) extract of the plant material. scispace.com From this crude extract, a series of chromatographic techniques are employed to separate and purify the constituent compounds. Through these meticulous separation processes, this compound, along with its close analogue Coruscanone B, has been successfully isolated and its structure elucidated using spectroscopic and chemical methods. acs.orgnih.govfigshare.com The discovery of this compound from this natural source has been a significant finding, as it represents a unique chemical scaffold, specifically a 2-methoxymethylenecyclopent-4-ene-1,3-dione with a styryl moiety. nih.gov
Proposed Biosynthetic Pathways for Cyclopentenedione (B8730137) Derivatives
While the complete biosynthetic pathway for this compound has not been definitively established, researchers have proposed hypothetical routes for related cyclopentenedione derivatives found in the Piper genus. scielo.br Structural analysis of these compounds suggests a mixed biosynthetic origin, likely involving precursors from two major metabolic pathways. scielo.brscite.airesearchgate.net
One proposed biogenetic route suggests that the core methylcyclopentene-1,3-dione ring structure is derived from the mevalonic acid pathway. scielo.br The side chain attached to this ring, in the case of this compound a styryl group, is likely derived from the shikimic acid pathway, which produces aromatic amino acids like phenylalanine, a precursor to cinnamic acid and its derivatives. scielo.brresearchgate.net The combination of intermediates from these two distinct pathways would lead to the formation of the basic cyclopentenedione skeleton seen in compounds isolated from Piper species. This hypothesis is based on the retro-biosynthetic analysis of similar cyclopentenedione structures isolated from Piper carniconnectivum. scielo.brscite.ai
Speculated Enzymatic Transformations in this compound Biogenesis
The specific enzymatic machinery responsible for the biosynthesis of this compound remains uninvestigated. scielo.brtandfonline.com However, based on the proposed biosynthetic pathway and the chemical structure of the molecule, several key enzymatic transformations can be speculated.
The formation of the core cyclopentenedione ring from precursors derived from the mevalonic and shikimic acid pathways would necessitate the action of specific synthases and cyclases. These enzymes would catalyze the condensation and subsequent ring formation to create the foundational structure of the molecule.
A crucial late-stage step in the biogenesis of this compound is the formation of the methoxy (B1213986) enol ether. It is hypothesized that this compound is formed from a precursor such as Coruscanone B, which features a 2-cinnamoyl-4-methylcyclopent-4-ene-1,3-dione structure. researchgate.net The transformation of the triketone moiety in Coruscanone B to the methoxy enol ether in this compound would likely be catalyzed by an O-methyltransferase enzyme. This type of enzyme would facilitate the transfer of a methyl group, likely from a donor like S-adenosyl methionine (SAM), to the hydroxyl group of the enol tautomer of the dione, resulting in the final structure of this compound. researchgate.net Chemical syntheses have demonstrated that this compound can be produced from Coruscanone B via methylation, lending support to the plausibility of a similar enzymatic step in its natural biogenesis. researchgate.net
Molecular Mechanisms of Biological Action
Elucidation of Specific Antifungal Mechanisms
The antifungal action of Coruscanone A is multifaceted, involving the disruption of essential fungal cellular processes. nih.govnih.gov Research indicates that its primary mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. nih.govnih.gov
Inhibition of Ergosterol Biosynthesis Pathways
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for membrane fluidity and function. patsnap.comthefungalthreat.com The disruption of its synthesis leads to a cascade of detrimental effects, ultimately resulting in fungal cell death. nih.govpatsnap.com
Molecular modeling studies have identified lanosterol (B1674476) 14α-demethylase (CYP51A1) as a key target of this compound and its analogs. nih.gov This enzyme is a member of the cytochrome P450 superfamily and plays a pivotal role in the conversion of lanosterol to ergosterol. scbt.comuniprot.org By inhibiting CYP51A1, this compound blocks the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol. nih.govscbt.com This disruption of the ergosterol biosynthesis pathway compromises the structural and functional integrity of the fungal cell membrane. nih.govscbt.com Docking studies have shown that this compound analogs can act as potent inhibitors of this enzyme, with binding interactions comparable to the known antifungal drug fluconazole. nih.gov
Interactions with Fungal Cellular Components (e.g., cell wall, ECM)
The fungal cell wall, a structure absent in human cells, provides essential protection and structural support. frontiersin.org It is primarily composed of polysaccharides like chitin (B13524) and glucans. frontiersin.orgnih.gov While the primary target of this compound appears to be internal, its chemical structure suggests potential interactions with nucleophilic sites within the fungal cell wall or extracellular matrix (ECM). nih.gov The cyclopentenedione (B8730137) ring of this compound is considered the "warhead" of the molecule, capable of acting as a Michael acceptor. nih.gov This reactivity could lead to the formation of covalent bonds with nucleophilic residues in cell wall proteins or other components, further contributing to its antifungal effect. nih.govresearchgate.net
Impact on Fungal Mitochondrial Function and Fatty Acid Metabolism
Mitochondria are central to fungal metabolism, energy production, and the response to cellular stress. frontiersin.orgplos.org Mitochondrial dysfunction can lead to increased production of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis. frontiersin.orgmdpi.com The disruption of ergosterol biosynthesis by this compound can indirectly affect mitochondrial function, as ergosterol is also a component of mitochondrial membranes. researchgate.net
Furthermore, fatty acid metabolism is intrinsically linked to mitochondrial function and is essential for fungal survival. nih.govnih.gov The breakdown of fatty acids provides acetyl-CoA, which is crucial for various metabolic processes, including the synthesis of essential molecules. nih.gov While direct studies on this compound's effect on fungal fatty acid metabolism are limited, the disruption of membrane integrity and mitochondrial function likely has secondary impacts on these pathways.
Modulation of Iron Homeostasis in Fungal Pathogens
Iron is a critical nutrient for fungal pathogens, and the ability to acquire and utilize iron from the host is a key virulence factor. nih.gov Mitochondrial function is closely tied to iron homeostasis. researchgate.net For instance, in Cryptococcus neoformans, defects in mitochondrial function can lead to impaired iron uptake and utilization. nih.gov Given the impact of this compound on mitochondrial targets, it is plausible that it also modulates iron homeostasis in fungal cells. A disruption in iron metabolism can further compromise fungal growth and survival by affecting iron-dependent enzymes and cellular processes. researchgate.net
Proposed Chemical Reactivity and Molecular Adduction within Biological Systems
The chemical structure of this compound suggests a specific mode of chemical reactivity within a biological environment. nih.govacs.org The cyclopentenedione ring system is believed to be the key pharmacophore responsible for its antifungal activity. nih.govacs.org
Role of Michael Addition Receptors (Cyclopentenedione Ring vs. Styryl Side Chain)
The prevailing hypothesis for the mechanism of action of this compound and its analogs is their function as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues in target proteins. psu.eduresearchgate.net This irreversible interaction is a key feature of its bioactivity. The structure of this compound presents two potential sites for Michael addition: the cyclopentenedione ring and the styryl side chain. psu.edunih.govacs.org
Initially, it was postulated that the cyclopentenedione ring was the primary site of reaction. psu.eduresearchgate.net However, subsequent research and structure-activity relationship (SAR) studies have provided evidence suggesting that the styryl side chain is the more likely site for Michael addition. psu.eduresearchgate.net This is supported by studies on analogs where modifications to the cyclopentenedione ring did not abolish activity, whereas alterations to the styryl moiety had a significant impact. psu.edu It is believed that the styryl side chain's electrophilic character makes it susceptible to nucleophilic attack from biological targets. psu.eduresearchgate.net
While the styryl side chain is considered the primary reactive site, the 2-methoxymethylene-cyclopent-4-ene-1,3-dione structural moiety is recognized as the essential pharmacophore responsible for the compound's antifungal activity. nih.govacs.orgnih.gov The styryl-like side chain is thought to play a crucial complementary role, likely by contributing to the binding of the molecule to its target. nih.govacs.orgnih.gov
Mechanisms Underlying Antileishmanial Activity
The antileishmanial properties of this compound and related compounds are also believed to stem from their ability to act as Michael acceptors. psu.eduresearchgate.net This mechanism is shared with their antifungal activity, suggesting a common biochemical target in both fungi and kinetoplastids like Leishmania. psu.edu The interaction is thought to involve the alkylation of molecular targets within the parasite. researchgate.net
While the precise molecular targets have not been definitively identified, it is hypothesized that this compound interferes with essential parasitic processes. Research on other antileishmanial compounds with similar structures, such as chalcones, has shown that they can disrupt the parasite's mitochondrial function. nih.gov This includes inhibiting respiration and the activity of mitochondrial dehydrogenases, leading to alterations in the mitochondrial ultrastructure. nih.gov It is plausible that this compound exerts its antileishmanial effect through a similar mechanism, though further investigation is required to confirm this.
Selective in vitro Activity Profiles against Fungal and Parasitic Pathogens
This compound has demonstrated a notable selective activity profile, showing potent efficacy against certain fungal and parasitic pathogens while having limited or no effect on others. It exhibits strong in vitro antifungal activity against major opportunistic pathogens such as Candida albicans and Cryptococcus neoformans, with potency comparable to established antifungal agents like amphotericin B and fluconazole. nih.govacs.orgnih.gov Importantly, it retains its activity against fluconazole-resistant strains of C. albicans. nih.govacs.org However, it shows weaker activity against other fungi like Aspergillus fumigatus. nih.govacs.org
In terms of its antiparasitic activity, this compound and its analogs have shown significant in vitro efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. psu.eduresearchgate.net In some cases, the activity of synthetic analogs has been reported to be superior to the standard drug pentamidine (B1679287) and comparable to amphotericin B. psu.eduresearchgate.net Conversely, these compounds were found to be inactive against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. psu.edu This selectivity suggests that the molecular target of this compound is present and biochemically important in Leishmania and certain fungi, but absent or significantly different in P. falciparum. psu.edu
The compound's selectivity extends to a lack of antibacterial activity against Staphylococcus aureus, further highlighting its specific spectrum of action. nih.govacs.org
Table of in vitro Activity of this compound and Analogs against Various Pathogens
| Pathogen | Organism Type | Activity Level | Reference |
|---|---|---|---|
| Candida albicans | Fungus | Potent | nih.govacs.org |
| Cryptococcus neoformans | Fungus | Potent | nih.govacs.org |
| Fluconazole-resistant C. albicans | Fungus | Potent | nih.govacs.org |
| Aspergillus fumigatus | Fungus | Weak | nih.govacs.org |
| Leishmania donovani | Parasite (Protozoan) | Potent | psu.eduresearchgate.net |
| Plasmodium falciparum | Parasite (Protozoan) | Inactive | psu.edu |
| Staphylococcus aureus | Bacteria | Inactive | nih.govacs.org |
Structure Activity Relationship Sar and Pharmacophore Analysis
Comprehensive SAR Studies for Antifungal Efficacy
Extensive SAR studies have been conducted on Coruscanone A to delineate the structural requirements for its antifungal properties. These investigations have involved the synthesis and biological evaluation of a wide array of analogs, leading to significant insights into its mechanism of action.
Research has consistently identified the 2-methoxymethylenecyclopent-4-ene-1,3-dione core as the essential pharmacophore of this compound. nih.govresearchgate.netnih.govresearchgate.netacs.orgmolaid.com This structural unit is considered responsible for the compound's antifungal activity. The arrangement of the cyclopentenedione (B8730137) ring with the exocyclic methoxymethylene group is critical. It is hypothesized that this moiety may act as a Michael acceptor, a reactive group that can form covalent bonds with nucleophilic residues in target enzymes, thereby inactivating them. nih.govacs.org This covalent interaction is thought to be a key step in the antifungal mechanism.
SAR Insights from Systematic Structural Modifications (e.g., ring, enolic, side chain)
To further probe the SAR of this compound, researchers have systematically modified its three main structural components: the cyclopentenedione ring, the enolic methoxy (B1213986) group, and the styryl side chain. nih.gov
Cyclopentenedione Ring Modifications: Alterations to the cyclopentenedione ring have generally led to a decrease or loss of antifungal activity. For example, the introduction of a methyl group to the ring resulted in inactive compounds. nih.gov The synthesis of a 1,4-benzoquinone (B44022) analog, which bears some structural similarity to the cyclopentenedione ring, was also explored to understand if a correlation in biological activity exists between these two classes of compounds. nih.govacs.org
Enolic Functionality Modifications: Changes to the enolic methoxy group have been shown to affect the antifungal activity. nih.gov This suggests that the electronic properties and steric bulk at this position are important for optimal interaction with the target.
Styryl Side Chain Modifications: The side chain has proven to be a fruitful area for modification to enhance antifungal properties. Analogs with different substituents on the phenyl ring of the styryl moiety, as well as those with heteroaromatic rings like furan (B31954) and thiophene, have been synthesized and evaluated. nih.gov These studies have highlighted the role of the side chain in refining the activity profile of this compound analogs. nih.gov Some studies have even suggested that the styryl side chain itself could be a site for Michael addition from a biological target, challenging the initial hypothesis that this reaction occurs exclusively at the cyclopentenedione ring. researchgate.net
Below is a table summarizing the antifungal activity of selected this compound analogs with modifications to the styryl side chain.
| Compound | Side Chain Moiety | Antifungal Activity (MIC in µg/mL) vs. C. albicans | Antifungal Activity (MIC in µg/mL) vs. C. neoformans |
| This compound | Styryl | 2.08 | 8.33 |
| Analog with furanyl | Furanyl | >20 | >20 |
| Analog with thiophene | Thiophene | >20 | >20 |
| Analog with phenyl | Phenyl | 4.16 | 16.6 |
Data sourced from studies on this compound analogs. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
While specific QSAR studies focusing exclusively on this compound are not extensively detailed in the provided search results, the principles of QSAR are highly relevant to the SAR data generated for its analogs. neliti.comnih.gov QSAR modeling would involve statistically correlating the variations in the physicochemical properties of the synthesized analogs with their observed antifungal activities. Such models could help in predicting the activity of new, unsynthesized analogs and guide the design of more potent compounds. The systematic modifications of the ring, enolic, and side chain components of this compound provide a rich dataset for the development of robust QSAR models. nih.gov
Molecular Modeling and Computational Chemistry in SAR Elucidation
Computational techniques are invaluable tools for understanding the SAR of this compound at a molecular level. spirochem.comresearchgate.netspirochem.com These methods can provide insights into how the molecule interacts with its biological target and explain the observed activity of different analogs.
Molecular docking studies have been employed to investigate the binding of this compound analogs to potential fungal target enzymes, such as lanosterol (B1674476) 14α-demethylase (CYP51A1). nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Docking simulations predict the preferred binding poses of the ligands within the active site of the enzyme and estimate the binding affinity. nih.govopenaccessjournals.com These studies have shown that some this compound analogs can act as potent inhibitors of this enzyme, with binding interactions that are comparable to or even better than known antifungal drugs like fluconazole. nih.gov The analysis of these interactions helps in characterizing the binding site and understanding how specific structural features of the ligands contribute to their inhibitory activity. verseon.comnews-medical.net
Molecular Dynamics Simulations and Docking Studies for Predictive SAR
Computational modeling, particularly molecular dynamics (MD) simulations and molecular docking, has emerged as a powerful tool for predicting the structure-activity relationships (SAR) of bioactive compounds. In the case of this compound and its analogues, these methods have been employed to elucidate their binding mechanisms and to guide the design of more potent antifungal agents.
Initial computational studies on this compound have primarily centered on molecular docking to understand its interaction with the fungal enzyme lanosterol 14α-demethylase (CYP51A1). nih.govzuj.edu.jo This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi and a well-established target for azole antifungal drugs. mdpi.commdpi.com Research in this area has utilized Glide docking software within the Maestro modeling suite to predict the binding modes of this compound analogues. nih.govresearchgate.net These studies have consistently identified the 2-methoxymethylenecyclopent-4-ene-1,3-dione moiety as the core pharmacophore responsible for the compound's antifungal activity. nih.gov
While extensive molecular docking has been performed, specific molecular dynamics (MD) simulation studies detailing the dynamic behavior of the this compound-CYP51A1 complex are not extensively reported in the currently available scientific literature. MD simulations would provide deeper insights into the stability of the ligand-protein complex, the flexibility of the active site, and the role of solvent molecules, further refining the understanding of SAR.
Detailed Research Findings
Molecular docking studies have provided valuable, albeit static, snapshots of the binding of this compound analogues to the active site of CYP51A1. The interactions are predominantly hydrophobic, with some hydrogen bonding also observed. researchgate.net
Key Findings from Docking Studies:
Target Enzyme: Lanosterol 14α-demethylase (CYP51A1) nih.govzuj.edu.jo
Docking Software: Glide (Maestro) nih.govresearchgate.net
Key Pharmacophore: 2-methoxymethylenecyclopent-4-ene-1,3-dione nih.gov
Binding Interactions: The binding of this compound analogues within the active site of CYP51A1 is characterized by a combination of hydrophobic interactions and hydrogen bonds. Specific residues such as Q72, R96, and M433 have been identified as forming hydrogen bonds with certain analogues. researchgate.net The halogenated phenyl group of some inhibitors has been shown to engage in π-π stacking interactions with the aromatic ring of residue Y132. researchgate.net
The following interactive data tables summarize the findings from the available molecular docking studies on this compound and its analogues.
Table 1: Molecular Docking Parameters for this compound Studies
| Parameter | Details | Source(s) |
| Target Protein | Lanosterol 14α-demethylase (CYP51A1) | nih.gov, zuj.edu.jo |
| Docking Software | Glide (Maestro) | nih.gov, researchgate.net |
| Primary Ligands | This compound analogues | nih.gov, researchgate.net |
| Control Ligand | Fluconazole | nih.gov |
Table 2: Predicted Binding Interactions of this compound Analogues with CYP51A1
| Interacting Residue | Type of Interaction | Significance | Source(s) |
| Q72 | Hydrogen Bond | Stabilizes ligand in the active site. | researchgate.net |
| R96 | Hydrogen Bond | Contributes to binding affinity. | researchgate.net |
| Y132 | π-π Stacking | Interaction with the halogenated phenyl ring of inhibitors. | researchgate.net |
| M433 | Hydrogen Bond | Anchors the ligand within the binding pocket. | researchgate.net |
It is important to note that while these docking studies provide a strong foundation for understanding the SAR of this compound, the absence of specific molecular dynamics simulation data limits a complete understanding of the dynamic nature of its interaction with the target enzyme. Future computational work focusing on MD simulations would be invaluable for a more comprehensive predictive SAR model.
Advanced Research Applications and Methodological Approaches
Development of Coruscanone A and Analogues as Chemical Probes for Biological Research
Chemical probes are small molecules used to study and manipulate biological systems. The development of this compound and its derivatives as chemical probes stems from their potent biological activities and identifiable mechanism of action, often involving Michael addition. researchgate.netresearchgate.net By modifying the core structure of this compound, researchers can create analogues with altered potency, selectivity, and physical properties, making them suitable for investigating specific biological questions. nih.gov
This compound and its analogues are recognized for their strong antifungal properties, particularly against opportunistic pathogens like Candida albicans and Cryptococcus neoformans. researchgate.net This has positioned them as valuable probes for dissecting the biology of fungal pathogens.
Mechanism of Action Studies: Research suggests that the antifungal mechanism of this class of compounds involves acting as a Michael acceptor. researchgate.netresearchgate.net The styryl side chain appears to be a key structural moiety for this activity, likely reacting with nucleophilic sites in biological targets within the fungus. researchgate.netresearchgate.net The development of various analogues has helped to elucidate these structure-activity relationships (SAR). nih.govnih.gov For instance, analogues lacking the aromatic nucleus of the styryl chain showed no activity against C. neoformans, supporting the importance of this feature for target binding. researchgate.net
Target Identification: Synthetic analogues are being used in genomic profiling and biochemical approaches to identify the specific molecular targets of this compound within fungal cells. nih.gov Docking studies have suggested that this compound analogues may target lanosterol (B1674476) 14 α-demethylase (CYP51A1), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway, which is crucial for maintaining the fungal plasma membrane. nih.gov
Exploring Fungal Resistance: The rise of antifungal resistance is a major public health concern. nih.gov Probes based on the this compound scaffold can be used to study the mechanisms of fungal adaptation and resistance to antifungal agents. wellcome.org
The utility of this compound analogues extends to the study of parasitic diseases, highlighting biochemical similarities between fungi and certain kinetoplastid parasites. researchgate.net
Antileishmanial Activity: A series of 2-cinnamyliden-1,3-diones, related to this compound, have demonstrated significant in vitro activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. researchgate.netresearchgate.net One analogue was found to be more potent than the standard drug pentamidine (B1679287) and comparable to amphotericin B. researchgate.netresearchgate.net
Mechanism as Michael Acceptors: The antileishmanial activity of these compounds is also thought to stem from their ability to act as Michael acceptors, similar to their antifungal mechanism. researchgate.netresearchgate.net This shared mechanism provides a basis for developing probes to identify common targets or pathways in different pathogens. researchgate.net
New Drug Templates: The straightforward, one-step synthesis (Knoevenagel condensation) of these analogues makes them an attractive template for developing new classes of antileishmanial agents. researchgate.netresearchgate.net Further research using these compounds as probes is underway to understand their effects on different stages of the parasite's life cycle and to pinpoint their precise mechanism of action. researchgate.net
Analytical Methodologies for Research and Structural Characterization
The accurate characterization of this compound and its synthetic analogues is fundamental to research. A suite of modern analytical techniques is employed to ensure the identity, purity, and detailed structure of these compounds. researchgate.netresearchgate.netresearchgate.net
UHPLC is a powerful chromatographic technique used for the separation, identification, and quantification of components in a mixture. eag.commetwarebio.com It offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times and higher resolution, by using columns packed with smaller particles (<2 µm). eag.comresearchgate.net
In the context of this compound research, UHPLC is essential for:
Purity Determination: The purity of newly synthesized this compound analogues is routinely assessed using chromatography. nih.gov While some studies report using analytical HPLC, the principles are directly transferable and enhanced with UHPLC. nih.gov UHPLC provides narrow, sharp peaks, allowing for precise quantification of the target compound and the detection of trace impurities. metwarebio.comresearchgate.net
Reaction Monitoring: The progress of synthetic reactions to create this compound analogues can be monitored to determine reaction completion and identify the formation of by-products.
Method Development: UHPLC methods are established for the routine analysis of libraries of related compounds, such as cyclopentenediones (CPDs). researchgate.net This involves optimizing the mobile phase composition and selecting appropriate stationary phases (e.g., C18, C8) to achieve selective separation of the drug and any potential degradation products. researchgate.net
Table 1: Comparison of Chromatographic Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |
|---|---|---|
| Particle Size | Typically 3-5 µm or larger | Sub-2 µm |
| Operating Pressure | Lower (e.g., up to 40 MPa) | Higher (e.g., up to 100 MPa) eag.com |
| Analysis Time | Longer | Shorter, enabling high-throughput analysis metwarebio.comchromatographyonline.com |
| Resolution | Good | Higher, providing better separation of complex mixtures eag.com |
| Sensitivity | Standard | Often higher due to narrower peaks metwarebio.comchromatographyonline.com |
HR-MS is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (to several decimal places). bioanalysis-zone.comuni-rostock.de This allows for the calculation of a unique molecular formula. uni-rostock.de Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting fragments to gain further structural information. uni-tuebingen.de
For this compound research, these techniques are applied to:
Confirm Molecular Formula: HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) is used to obtain the exact mass of this compound and its analogues, which confirms the predicted elemental composition. uni-tuebingen.de
Structural Verification: The fragmentation patterns observed in MS/MS spectra provide evidence for the compound's structure, corroborating data from other analytical methods like NMR. uni-tuebingen.de This is crucial for verifying the successful synthesis of new analogues and for identifying unknown metabolites or degradation products.
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. libretexts.org It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin splitting). libretexts.org This helps to piece together the fragments of the molecule.
¹³C NMR: Carbon NMR reveals the number of non-equivalent carbons and their electronic environment.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons. These experiments are essential for unambiguously assigning all signals and confirming the complete, detailed structure of this compound and its complex analogues. researchgate.net
Table 2: Example NMR Data for this compound
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
|---|---|---|
| 1 | 196.5 | - |
| 2 | 118.8 | - |
| 3 | 195.9 | - |
| 4 | 165.7 | 7.95 (s) |
| 5 | 14.1 | 2.12 (s) |
| 6 | 134.5 | 7.55 (d, 15.9) |
| 7 | 144.9 | 7.85 (d, 15.9) |
| 1' | 127.2 | - |
| 2', 6' | 130.3 | 7.58 (d, 8.5) |
| 3', 5' | 114.5 | 6.95 (d, 8.5) |
| 4' | 162.2 | - |
| OCH₃ | 55.5 | 3.86 (s) |
Note: This table is a representative example based on published data for similar compounds. Actual values may vary slightly based on experimental conditions.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful, non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. malvernpanalytical.comthermofisher.com This method is indispensable for determining the crystal structure of novel compounds, offering insights into their physical properties. malvernpanalytical.com For a compound like this compound, single-crystal X-ray diffraction (SC-XRD) can deliver a precise picture of the atomic connectivity and molecular arrangement. bruker.com This information is crucial for understanding its chemical reactivity and biological activity. The process involves pulverizing a sample into a homogeneous powder, which is then analyzed to identify its crystalline phases. retsch.com
While specific X-ray diffraction data for this compound is not extensively detailed in the provided search results, the general application of this technique is well-established in the characterization of similar organic molecules. mdpi.comamericanpharmaceuticalreview.com For instance, the crystal structure of a new polymorph of L-tyrosine was determined using a combination of 3D electron diffraction and powder X-ray diffraction data. cardiff.ac.uk In the broader context of drug discovery, XRD is used for the structural analysis of protein-ligand complexes, which is essential for the rational design of more potent and selective therapeutic agents. bruker.com
Pre-clinical Lead Optimization Strategies for Novel this compound Derivatives
Lead optimization is a critical phase in drug discovery that aims to enhance the pharmacological properties of a lead compound to make it a more effective and safer drug candidate. pion-inc.com This iterative process involves cycles of designing, making, and testing new analogs to improve potency, selectivity, and pharmacokinetic properties. bruker.comnuvisan.com For this compound, which has demonstrated significant antifungal activity, lead optimization strategies focus on modifying its core structure to develop derivatives with enhanced efficacy and reduced cytotoxicity. nih.govnih.gov
A key objective is to improve the therapeutic activity while minimizing off-target effects. pion-inc.com This involves synthesizing and evaluating a series of analogs with modifications to different parts of the this compound molecule. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, helping to identify the key structural features responsible for the compound's biological activity. acs.org For instance, research on this compound analogs has indicated that the 2-methoxymethylenecyclopent-4-ene-1,3-dione moiety is a critical pharmacophore for its antifungal properties. acs.org
The following table summarizes the antifungal activity of selected this compound analogs, highlighting the impact of structural modifications on their efficacy.
| Compound | Modification | Antifungal Activity (IC50 in µg/mL) |
| This compound (1) | Natural Product | Potent activity against C. albicans and C. neoformans nih.gov |
| Analog 33 | Modified cyclopentenedione (B8730137) ring | Varying degrees of antifungal activity nih.gov |
| Analog 39 | Modified enolic methoxy (B1213986) functionality | Varying degrees of antifungal activity nih.gov |
| Analogs 40-42 | Modified styryl side chain | Potent, but slightly weaker than this compound nih.gov |
| Analog 45-47, 49 | Various modifications | Varying degrees of antifungal activity nih.gov |
These studies demonstrate that while this compound remains a highly potent antifungal agent, several of its synthetic derivatives also exhibit significant, albeit sometimes weaker, activity. nih.gov The process of lead optimization also involves evaluating the cytotoxicity of these new compounds against mammalian cells to ensure a favorable safety profile. nih.govnih.gov
Future Directions in this compound Academic Research
Future research on this compound is poised to explore its full therapeutic potential through a multi-pronged approach that combines traditional medicinal chemistry with modern biological and computational techniques.
Exploration of Broader Biological Activities and Target Validation
While this compound is primarily known for its antifungal properties, future research will likely investigate a wider range of biological activities. nih.govresearchgate.net Preliminary studies have already suggested potential antileishmanial activity in some related compounds. researchgate.net A crucial aspect of this exploration is target identification and validation, which involves pinpointing the specific molecular targets through which this compound and its derivatives exert their effects. nih.govoncodesign-services.com Understanding the mechanism of action at a molecular level is essential for developing more effective and targeted therapies. frontiersin.org Techniques such as chemical proteomics and genetic approaches can be employed to identify these targets. researchgate.net
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity
Building on existing structure-activity relationship data, future efforts will focus on the rational design and synthesis of new this compound analogs. nih.govacs.org The goal is to create next-generation compounds with improved specificity for their biological targets, thereby enhancing their therapeutic efficacy and minimizing potential side effects. acs.org Computational drug design, including molecular docking studies, can play a significant role in predicting the binding interactions of new analogs with their target proteins, guiding the synthetic efforts. researchgate.netresearchgate.net For example, docking studies have been used to predict the binding modes of this compound analogs to fungal enzymes like lanosterol 14 α-demethylase. researchgate.net
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a holistic understanding of the mechanisms of action of this compound. frontiersin.orghumanspecificresearch.org These technologies can provide a comprehensive view of the cellular processes affected by the compound, from changes in gene expression to alterations in protein and metabolite levels. mdpi.commdpi.com This multi-omics approach can help to uncover novel biological pathways targeted by this compound and identify biomarkers that could be used for patient stratification and monitoring treatment response in future clinical applications. researchgate.net
Q & A
Q. How to ethically validate this compound’s bioactivity in preclinical models?
- Guidelines :
- In Vivo Studies : Adhere to ARRIVE 2.0 standards for animal reporting.
- Human Cell Lines : Obtain IRB approval for primary cell use and disclose donor consent protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
